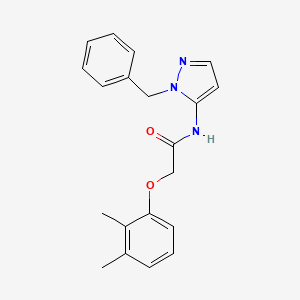![molecular formula C19H18ClN3O4 B11327633 2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327633.png)
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: , also known by its chemical formula C17H16ClN3O4 , is a synthetic compound with diverse applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization of appropriate precursors.
Introduction of the Chlorophenoxy Group: The chlorophenoxy moiety is introduced via nucleophilic substitution or other suitable reactions.
Acetylation: The final step involves acetylating the amide nitrogen to yield the desired compound.
Reaction Conditions: Reaction conditions vary depending on the specific synthetic route. Solvents, catalysts, and temperatures play crucial roles in each step.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established protocols.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation under certain conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the chlorophenoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like sodium azide (NaN) or alkoxides.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or stereochemistry.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds or materials.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While I don’t have direct information on similar compounds, researchers often compare it to related structures based on functional groups, substituents, and biological activity.
特性
分子式 |
C19H18ClN3O4 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-16-8-7-13(9-12(16)2)18-19(23-27-22-18)21-17(24)11-26-15-6-4-5-14(20)10-15/h4-10H,3,11H2,1-2H3,(H,21,23,24) |
InChIキー |
KIAFULHHJFEXOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11327550.png)
![5-(3-bromophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11327552.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11327560.png)
![10-(4-ethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327567.png)
![Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11327583.png)
![3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327587.png)
![7-chloro-9-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11327592.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11327596.png)
![N-[4-(dimethylamino)benzyl]-3-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11327598.png)
![1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11327602.png)

![4-tert-butyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327612.png)
![Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11327618.png)
![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11327626.png)
